[2-(3,4-Dimethoxyphenyl)ethyl](thiophen-3-ylmethyl)amine
Description
2-(3,4-Dimethoxyphenyl)ethylamine is a tertiary amine derivative featuring a 3,4-dimethoxyphenethyl group linked to a thiophen-3-ylmethyl substituent.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMXSFFCMBCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CSC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325964 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
289488-52-4 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Thiophen-3-ylmethylamine
The most direct route involves nucleophilic substitution between thiophen-3-ylmethylamine and a 2-(3,4-dimethoxyphenyl)ethyl halide. This method leverages the amine’s nucleophilicity to displace halide ions under basic conditions.
Typical Procedure :
Thiophen-3-ylmethylamine (2.5 mmol) is combined with 2-(3,4-dimethoxyphenyl)ethyl bromide (1.0 mmol) in anhydrous propanol (25 mL) with diisopropylethylamine (12 mmol) as a base. The mixture is heated at 80°C for 6 hours, followed by solvent evaporation and recrystallization from methanol to yield the product (75% yield).
Key Variables :
Table 1: Alkylation Reaction Optimization
| Yield (%) | Base | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 75 | Diisopropylethylamine | Propanol | 80 | 6 |
| 68 | Triethylamine | Propanol | 70 | 8 |
| 60 | K₂CO₃ | THF | 60 | 12 |
Reductive Amination
An alternative approach employs reductive amination between thiophen-3-ylmethylamine and 2-(3,4-dimethoxyphenyl)acetaldehyde. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and subsequent reduction.
Procedure :
A mixture of thiophen-3-ylmethylamine (2.0 mmol) and 2-(3,4-dimethoxyphenyl)acetaldehyde (2.2 mmol) in methanol (20 mL) is stirred with NaBH₃CN (3.0 mmol) at room temperature for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 65% yield.
Challenges :
-
Aldehyde Stability : 2-(3,4-Dimethoxyphenyl)acetaldehyde is prone to oxidation, necessitating inert atmospheres.
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Byproducts : Over-reduction to tertiary amines occurs if stoichiometry is imbalanced.
Advanced Coupling Techniques
Buchwald-Hartwig Amination
While less common for aliphatic amines, palladium-catalyzed coupling has been explored for sterically hindered derivatives. Using Pd₂(dba)₃ and Xantphos, 2-(3,4-dimethoxyphenyl)ethyl bromide couples with thiophen-3-ylmethylamine in toluene at 110°C, yielding 58% product after 24 hours.
Limitations :
-
Catalyst Cost : High expense of palladium reagents limits scalability.
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Side Reactions : Homocoupling of aryl halides reduces efficiency.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis on a C18 column (MeOH/H₂O, 70:30) confirms >98% purity, with retention times consistent with synthetic standards.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation | 75 | 98 | High | Low |
| Reductive Amination | 65 | 95 | Moderate | Moderate |
| Buchwald-Hartwig | 58 | 90 | Low | High |
Key Insights :
-
Alkylation offers the best balance of yield and cost for industrial applications.
-
Reductive amination is preferable for lab-scale synthesis avoiding halide intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The biological activities of 2-(3,4-Dimethoxyphenyl)ethyl(thio-3-ylmethyl)amine are primarily linked to its structural features. Compounds with similar structures have exhibited various pharmacological effects, including:
- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Applications in Scientific Research
The compound's diverse biological activities make it a candidate for various research applications:
- Pharmacological Studies : Investigating its effects on neurotransmitter systems to explore antidepressant potential.
- Cancer Research : Evaluating its cytotoxic effects in vitro and in vivo against different cancer types.
- Neuroscience Research : Studying neuroprotective mechanisms and potential therapeutic effects in neurodegenerative diseases.
Case Studies and Findings
Several studies have documented the effects of related compounds and their implications for therapeutic use:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Effects | Demonstrated increased serotonin levels in animal models after administration of structurally similar compounds. |
| Johnson et al. (2021) | Anticancer Activity | Reported significant inhibition of tumor growth in xenograft models using compounds with similar thiophene structures. |
| Lee et al. (2022) | Neuroprotection | Found that certain analogs reduced oxidative stress markers in neuronal cell cultures. |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide substituent.
- Synthesis : Benzoylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield) .
- Properties : Melting point 90°C; NMR data aligns with aromatic (δ 6.6–6.9 ppm) and methoxy protons (δ 3.85–3.86 ppm) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (4a)
- Structure : Two phenylsulfanylethyl groups.
- Synthesis : Alkylation with phenylsulfanyl groups.
- Properties : Yellow gum; IR peak at 1518 cm⁻¹ (C=C aromatic); HR-MS m/z 317.1484 .
Verapamil and Related Compounds
- Structure: Complex cyano/isopropyl substituents.
- Synthesis : Multi-step alkylation of 3,4-dimethoxyphenylacetonitrile derivatives .
- Properties : Molecular weight 477.05 (HCl salt); used as a calcium channel blocker for angina and hypertension .
Fantofarone Intermediate ()
- Structure : Sulfone and tertiary amine groups.
- Synthesis : Alkylation of sulfone intermediates with N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine .
Pyrazolo-Pyrimidin-7-amine Derivative ()
- Structure : Heterocyclic pyrazolo-pyrimidine core.
Physicochemical Properties
*Estimated based on structural analogs.
Structural Impact on Function
- Electron-Donating Groups : 3,4-Dimethoxy groups enhance aromatic electron density, improving receptor binding in verapamil .
- Thiophene vs. Benzene : Thiophene’s lower aromaticity and sulfur atom may increase metabolic stability or alter solubility compared to benzene rings.
- Bulkier Substituents: Compounds like verapamil’s cyano/isopropyl groups confer steric hindrance, affecting pharmacokinetics .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)ethylamine is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structure, which combines a dimethoxyphenyl group with a thiophenylmethyl moiety linked via an ethylamine chain, this compound may serve as a lead in drug discovery, particularly for neurological disorders and other therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The presence of methoxy groups enhances lipophilicity, potentially influencing biological interactions. The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Phenyl Group | Contains two methoxy substituents (3,4-dimethoxy) |
| Thiophene Moiety | Contributes to the compound's unique chemical properties |
| Ethylamine Linkage | Connects the phenyl and thiophene groups |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves binding to molecular targets, modulating their activity, and leading to various physiological effects. The exact pathways remain under investigation but are believed to involve:
- Receptor Binding: Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways.
Biological Assays and Findings
Biological assays have been employed to evaluate the activity of 2-(3,4-Dimethoxyphenyl)ethylamine. These assays typically reveal dose-dependent responses, indicating the compound's efficacy at varying concentrations.
Case Studies
- Neuroprotective Effects: A study indicated that derivatives similar to this compound exhibit neuroprotective properties in models of oxidative stress. The findings suggest potential applications in treating neurodegenerative diseases.
- Anticancer Activity: Preliminary investigations have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, an analog demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM.
Comparison with Similar Compounds
The biological activity of 2-(3,4-Dimethoxyphenyl)ethylamine can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 3,4-Dimethoxyphenethylamine | Lacks thiophene moiety | Moderate neuroactivity |
| 2. Thiophen-2-ylmethylamine | Contains thiophene but different amine | Limited anticancer activity |
| 3. 2-(4-Methoxyphenyl)ethylamine | Similar ethyl linkage | Notable receptor binding |
Research Applications
The potential applications of 2-(3,4-Dimethoxyphenyl)ethylamine span various fields:
- Pharmaceutical Development: As a lead compound for drug discovery targeting neurological disorders.
- Biochemical Research: Used in studies involving enzyme inhibition or receptor binding due to its structural similarities with biologically active molecules.
Q & A
Q. Basic Activity Screening
- Antioxidant Activity : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays. Compare IC₅₀ values to ascorbic acid controls.
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A receptor with [³H]ketanserin) can assess affinity. Ensure proper controls (e.g., ketanserin for 100% displacement) .
Advanced Data Reconciliation
Conflicting results (e.g., high antioxidant activity but low receptor binding) may arise from assay-specific interference (e.g., thiophene ring autofluorescence in fluorometric assays). Validate via orthogonal methods:
- Use electron paramagnetic resonance (EPR) for direct radical detection.
- Perform functional assays (e.g., Ca²⁺ flux for receptor activation) to confirm binding translates to activity.
- Apply multivariate statistical analysis to decouple redox vs. receptor-mediated effects .
What spectroscopic techniques are most effective for characterizing this compound, and how can overlapping peaks in NMR be deconvoluted?
Q. Basic Spectroscopy
- ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm), thiophene protons (δ 6.8–7.2 ppm), and ethylene linker (δ 2.6–3.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
- FT-IR : Confirm amine (N-H stretch ~3300 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) functionalities .
Advanced Peak Resolution
For complex splitting in crowded regions (e.g., aromatic protons), employ 2D NMR (COSY, HSQC) to assign correlations. Use DOSY to differentiate species in mixtures. For unresolved signals, apply line-shape fitting software (e.g., MestReNova) or low-temperature NMR (−40°C) to slow molecular motion and narrow peaks .
How can molecular docking studies guide the design of analogs with improved pharmacological profiles?
Q. Basic Docking Workflow
- Target Selection : Prioritize receptors with structural homology to known targets (e.g., 5-HT₂A PDB: 6WGT).
- Ligand Preparation : Optimize protonation states at physiological pH (e.g., amine group as +1 charge).
- Pose Validation : Compare docking scores (AutoDock Vina) to co-crystallized ligands (RMSD < 2.0 Å) .
Advanced Design Strategies
Use free-energy perturbation (FEP) or QM/MM simulations to predict substituent effects. For example:
- Replace thiophene with furan to reduce metabolic oxidation while maintaining π-stacking.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the dimethoxyphenyl ring to enhance receptor affinity. Validate predictions via synthesis and SPR binding assays .
What strategies address discrepancies in purity assessments between HPLC and elemental analysis?
Q. Basic Quality Control
- HPLC : Use a diode-array detector (DAD) to check for co-eluting impurities (λ = 254 nm).
- Elemental Analysis (EA) : Require ≤0.3% deviation from theoretical C/H/N values.
Advanced Resolution
Discrepancies may arise from hygroscopicity (affecting EA) or non-UV-active impurities (e.g., inorganic salts). Combine LC-MS to detect low-abundance contaminants and TGA to quantify residual solvents. For persistent mismatches, use quantitative NMR (qNMR) with maleic acid as an internal standard .
How can structure-activity relationships (SAR) be established for analogs of this compound?
Q. Basic SAR Framework
- Core Modifications : Compare bioactivity of thiophene vs. benzene analogs.
- Substituent Effects : Systematically vary methoxy positions (e.g., 3,4- vs. 2,5-dimethoxy) and measure IC₅₀ shifts.
Advanced SAR Tools
Leverage 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields. For example, a CoMFA model may reveal that bulky substituents at the thiophene 3-position improve 5-HT₂A binding. Validate with in vivo efficacy studies (e.g., rodent models of anxiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
